Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate
Description
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate is a benzoate ester derivative featuring a nitro-substituted pyridinylamino group at the para position of the benzene ring.
Properties
IUPAC Name |
ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(18)10-5-7-11(8-6-10)16-13-12(17(19)20)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZLEAQNAQRZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331560 | |
| Record name | ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805853 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
78750-62-6 | |
| Record name | ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate can be synthesized through a palladium-catalyzed cross-coupling reaction. The general procedure involves the reaction of 2-chloro-3-nitropyridine with ethyl 4-aminobenzoate in the presence of palladium diacetate, potassium carbonate, 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP), and sodium iodide in toluene at 110°C for 6 hours . The reaction mixture is then cooled, filtered, and the product is extracted and purified to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial purposes. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Nitro Group Transformations
The electron-deficient 3-nitropyridine ring enables nucleophilic substitution and reduction reactions.
Vicarious Nucleophilic Substitution (VNS)
Reacts with nitrogen nucleophiles under alkaline conditions to form aminated derivatives :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydroxylamine | KOH/DMSO, 60°C, 24h | 4-Amino-3-nitropyridine derivative | 68% |
| 4-Amino-1,2,4-triazole | EtOH, reflux, 12h | 4-(1H-1,2,4-Triazol-4-yl)-3-nitropyridine | 72% |
The reaction proceeds through a Meisenheimer-like σ-complex intermediate, with regioselectivity dictated by the nitro group's meta-directing effect .
Reduction to Amine
Catalytic hydrogenation selectively reduces the nitro group:
| Catalyst System | Conditions | Product | Conversion |
|---|---|---|---|
| 10% Pd/C, H₂ (1 atm) | EtOH, 25°C, 6h | 3-Aminopyridinyl derivative | >95% |
| Fe/HCl | H₂O/EtOH (1:1), 80°C, 8h | 3-Aminopyridinyl derivative | 82% |
Amino Bridge Reactivity
The secondary amino group (-NH-) participates in condensation and cyclization reactions.
Schiff Base Formation
Reacts with aromatic aldehydes in ethanol under acid catalysis :
Ester Group Modifications
The ethyl benzoate group undergoes hydrolysis and transesterification.
Alkaline Hydrolysis
Quantitatively converts ester to carboxylic acid :
| Base | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| NaOH (2M) | H₂O/EtOH (3:1) | Reflux | 4h | 4-[(3-nitropyridin-2-yl)amino]benzoic acid | 98% |
Aminolysis with Hydrazines
Forms hydrazide precursors for heterocyclic synthesis :
| Hydrazine Derivative | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate (80%) | EtOH, reflux, 8h | 4-[(3-nitropyridin-2-yl)amino]benzohydrazide | Oxadiazole synthesis |
Palladium-Catalyzed Cross Couplings
The nitro group activates the pyridine ring for C-C bond formation :
Cyclocondensation Reactions
Forms fused heterocycles through intramolecular interactions:
| Reagent | Conditions | Product | Biological Activity |
|---|---|---|---|
| CS₂/KOH | EtOH, 0°C, 3h | 1,3,4-Oxadiazole-2-thione derivative | Antimicrobial |
| CNBr/NaHCO₃ | MeOH, RT, 24h | 5-Amino-1,3,4-oxadiazole derivative | Antifungal |
Key stability considerations:
-
Esters undergo slow hydrolysis in humid environments (t₁/₂ = 32 days at 40°C/75% RH)
-
Schiff base products show pH-dependent tautomerism (keto-enol equilibrium pKa = 6.8±0.2)
This compound's multifunctional architecture enables diverse synthetic applications in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents .
Scientific Research Applications
Synthesis and Functionalization
The synthesis of Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate often involves various chemical reactions that facilitate the introduction of functional groups. The compound can be synthesized through several pathways, including:
- Nucleophilic Substitution : The compound can be synthesized via vicarious nucleophilic substitution reactions, where the nitropyridine moiety is introduced onto the benzoate structure. This method allows for high regioselectivity and yields desirable products for further functionalization .
- Reduction Reactions : The nitro group in this compound can be selectively reduced to an amino group using catalytic hydrogenation methods. This transformation opens pathways for creating derivatives with enhanced biological activities .
Biological Evaluation
This compound has been evaluated for various biological activities, showcasing its potential in medicinal applications:
- Antimicrobial Activity : In comparative studies, this compound demonstrated significant antimicrobial properties against various bacterial strains. It was found to be effective in inhibiting the growth of resistant strains, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Research has indicated that derivatives of this compound exhibit cytotoxic effects against several human cancer cell lines. For instance, compounds related to this structure were tested against colorectal cancer cells, showing promising results in reducing cell viability at specific concentrations .
Case Studies
Several case studies highlight the applications and effectiveness of this compound in different contexts:
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyridine and Benzene Rings
(a) Nitro vs. Amino Groups
- Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate (CAS 138555-54-1): Replacing the nitro group with an amino group significantly alters electronic properties. In contrast, the nitro group in the target compound may reduce solubility but improve stability against metabolic degradation .
- Ethyl 4-[(3,5-di-tert-butyl-2-hydroxy-benzylidene)amino]benzoate: This Schiff base derivative incorporates bulky tert-butyl groups and a hydroxyl substituent. The tert-butyl groups increase steric hindrance, leading to a dihedral angle of 24.9° between aromatic rings, while intramolecular hydrogen bonding (O–H···N) stabilizes the structure . The nitro group in the target compound lacks such steric effects but may participate in resonance interactions.
(b) Heterocyclic Substituents
- Pyridazine and Isoxazole Derivatives (e.g., I-6230, I-6273): Compounds like ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate and ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate feature larger heterocyclic systems.
Structural and Physical Properties
Biological Activity
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate, with the molecular formula C14H13N3O4, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Overview of this compound
This compound is a derivative of benzoic acid and pyridine, characterized by the presence of a nitro group on the pyridine ring. Its structural features suggest potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed in studies are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 | |
| Escherichia coli | 12.5 | |
| Bacillus subtilis | 6.25 | |
| Pseudomonas aeruginosa | 12.5 |
These findings suggest that this compound could serve as a promising antimicrobial agent, potentially more effective than standard antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanisms underlying its anticancer effects are thought to involve the inhibition of specific signaling pathways related to cell proliferation and survival.
A notable study reported IC50 values for various cancer cell lines treated with this compound:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Induces apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 18 | Inhibition of growth |
These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to disruption of normal cellular functions.
- Signal Transduction Modulation : this compound may modulate signal transduction pathways critical for cell survival and proliferation.
Case Studies
Several case studies have explored the efficacy of this compound in vivo and in vitro:
- In Vitro Study on Anticancer Activity : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
- In Vivo Efficacy Against Bacterial Infections : An animal model study showed that administration of this compound significantly reduced bacterial load in infected tissues compared to control groups.
Q & A
Q. Advanced
- LC-MS/MS : Detects trace impurities (e.g., unreacted starting materials) with MRM transitions .
- NMR Relaxation Experiments : / measurements distinguish dynamic by-products in crude mixtures .
- X-ray Powder Diffraction (XRPD) : Differentiates polymorphic by-products in bulk samples .
How are computational methods applied to predict molecular interactions?
Q. Advanced
- Molecular Docking : AutoDock Vina predicts binding modes with biological targets (e.g., kinases) using crystal structure data .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes under physiological conditions .
- ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., LogP, BBB permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
